5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a dimethoxyphenyl group, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Dimethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable ethenylating agent under basic conditions to form the intermediate.
Cyclization to Form the Triazole Ring: The intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Introduction of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrosulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzaldehyde
Uniqueness
5-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring and a hydrosulfide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H13N3O2S/c1-16-9-5-3-8(7-10(9)17-2)4-6-11-13-12(18)15-14-11/h3-7H,1-2H3,(H2,13,14,15,18)/b6-4+ |
InChI Key |
TYYZIQLCEXHHHL-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=S)NN2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=S)NN2)OC |
Origin of Product |
United States |
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